2-(Chloromethyl)-5-ethyl-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)-5-ethyl-1,3-thiazole is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by a chloromethyl group at the second position and an ethyl group at the fifth position of the thiazole ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-5-ethyl-1,3-thiazole can be achieved through several methods. One common approach involves the reaction of allyl isothiocyanate with chlorine. The process typically involves the following steps:
Reaction with Chlorine: Allyl isothiocyanate (CH₂=CH-CH₂-NCS) is reacted with chlorine at temperatures ranging from 0°C to 150°C.
Industrial Production Methods: Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Chloromethyl)-5-ethyl-1,3-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH) under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) can be used.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted thiazoles can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.
Wissenschaftliche Forschungsanwendungen
2-(Chloromethyl)-5-ethyl-1,3-thiazole has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Chloromethyl)-5-ethyl-1,3-thiazole involves its interaction with various molecular targets. The chloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity is exploited in its use as an intermediate in chemical synthesis .
Vergleich Mit ähnlichen Verbindungen
2-Chloromethyl-5-methyl-1,3-thiazole: Similar structure but with a methyl group instead of an ethyl group.
2-Chloromethyl-5-phenyl-1,3-thiazole: Contains a phenyl group at the fifth position.
Uniqueness: 2-(Chloromethyl)-5-ethyl-1,3-thiazole is unique due to the presence of both a chloromethyl and an ethyl group, which confer distinct chemical properties and reactivity compared to other thiazole derivatives .
Eigenschaften
Molekularformel |
C6H8ClNS |
---|---|
Molekulargewicht |
161.65 g/mol |
IUPAC-Name |
2-(chloromethyl)-5-ethyl-1,3-thiazole |
InChI |
InChI=1S/C6H8ClNS/c1-2-5-4-8-6(3-7)9-5/h4H,2-3H2,1H3 |
InChI-Schlüssel |
OMNARGNMMFLYFU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CN=C(S1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.